1-cyclohexyl-4-methyl-1H-pyrazol-3-amine
CAS No.: 1250163-49-5
Cat. No.: VC2998178
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250163-49-5 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1-cyclohexyl-4-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12) |
| Standard InChI Key | WSBHQXLWXOJBLD-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1N)C2CCCCC2 |
| Canonical SMILES | CC1=CN(N=C1N)C2CCCCC2 |
Introduction
Chemical Identity and Structural Properties
1-cyclohexyl-4-methyl-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular derivative is characterized by a cyclohexyl group at the N1 position, a methyl group at the C4 position, and an amine group at the C3 position of the pyrazole ring.
The compound possesses several key chemical identifiers and structural properties that define its chemical identity, as outlined in Table 1.
Physical and Chemical Identifiers
Table 1: Key chemical and physical properties of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine
| Property | Value |
|---|---|
| CAS Number | 1250163-49-5 |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 1-cyclohexyl-4-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H17N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,11,12) |
| Standard InChIKey | WSBHQXLWXOJBLD-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1N)C2CCCCC2 |
| Physical State | Solid |
| Purity (Commercial) | Not less than 97% |
The compound's structural composition reflects a balanced combination of hydrophobic and hydrophilic elements, with the cyclohexyl group contributing to lipophilicity while the amine group offers hydrogen-bonding capabilities .
Structural Characteristics
The pyrazole core of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine consists of a five-membered aromatic ring with two adjacent nitrogen atoms. This heterocyclic foundation provides several distinctive structural features:
The presence of the cyclohexyl group at position N1 significantly influences the compound's physical properties, including its solubility profile and membrane permeability. This structural element contributes to the compound's ability to interact with lipophilic binding pockets in biological targets, enhancing its potential pharmacological applications.
The primary amine group at position C3 represents a key functional group that allows for hydrogen bonding interactions with biological targets. This group can act as both a hydrogen bond donor and acceptor, significantly influencing the compound's biological activity profile and providing a reactive site for further chemical modifications.
Applications in Medicinal Chemistry
The versatility of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine extends beyond its direct biological activities to its utility in pharmaceutical development processes.
Role as a Chemical Intermediate
One of the primary applications of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine is as a versatile chemical intermediate in the synthesis of more complex pharmaceutical compounds:
The primary amine functionality serves as a key attachment point for various chemical groups, enabling the creation of diverse chemical libraries based on this scaffold. This approach is particularly valuable in medicinal chemistry optimization programs, where structural modifications are systematically explored to enhance potency, selectivity, or pharmacokinetic properties.
The compound's use as an intermediate in pharmaceutical synthesis is supported by commercial availability from specialized chemical suppliers who maintain strict quality standards for pharmaceutical applications .
Ligand in Biochemical Assays
The compound's unique structure allows it to function as a specific ligand in various biochemical assays:
Its ability to interact with specific molecular targets makes it valuable for investigating binding site characteristics and developing structure-activity relationships. The presence of both hydrogen bond donors (primary amine) and lipophilic elements (cyclohexyl group) creates a versatile interaction profile with potential binding partners.
These properties enable researchers to use 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine as a molecular probe to investigate biological mechanisms and identify potential therapeutic targets. Such applications contribute significantly to early-stage drug discovery efforts.
Pharmaceutical Development Considerations
The pharmaceutical industry's interest in 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine extends to its potential role in active pharmaceutical ingredient (API) development:
Commercial suppliers emphasize manufacturing capabilities for high-purity versions of this compound (typically exceeding 97% purity), indicating its relevance to pharmaceutical and research applications that demand stringent quality standards .
The compound's relatively modest molecular weight (179.26 g/mol) positions it favorably within the constraints of drug-like chemical space, particularly as a starting point for medicinal chemistry optimization campaigns .
Related Compounds and Structural Analogs
Understanding the broader class of compounds related to 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine provides important context for its applications and properties.
Structural Variants
Several structural analogs of 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine have been reported, including:
1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 63204-03-5), which differs by having an additional methyl group at position C5 and the amine group relocated to position C4. This compound has a molecular weight of 193.29 g/mol and shares certain structural characteristics with our target compound .
These structural variants demonstrate how minor modifications to the pyrazole scaffold can create compounds with potentially distinct biological activities and physicochemical properties, highlighting the versatility of this chemical class for pharmaceutical applications.
Structure-Activity Relationships
The comparison between 1-cyclohexyl-4-methyl-1H-pyrazol-3-amine and its structural analogs reveals important structure-activity relationships:
The addition of methyl groups at different positions on the pyrazole ring can alter the electron distribution and steric properties of the molecule, potentially modifying its biological activity profile and metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume